molecular formula C20H24N4O2 B2424089 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2034493-43-9

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B2424089
CAS No.: 2034493-43-9
M. Wt: 352.438
InChI Key: LIWKPHDIZSKFMX-UHFFFAOYSA-N
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Description

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multiple steps, each requiring specific reagents and conditions. Here is a general outline of the synthetic route:

    Formation of the Cyclopropylpyridazinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazinyl moiety.

    Attachment of the Piperazinyl Group: The cyclopropylpyridazinyl intermediate is then reacted with a piperazine derivative to form the piperazinyl group.

    Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the structure.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone stands out due to its unique structural features and diverse range of applications. Similar compounds include:

    1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone: Differing only in the position of the methoxy group, this compound may have different chemical and biological properties.

    1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-chlorophenyl)ethanone: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and applications.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-17-4-2-3-15(13-17)14-20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)16-5-6-16/h2-4,7-8,13,16H,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKPHDIZSKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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